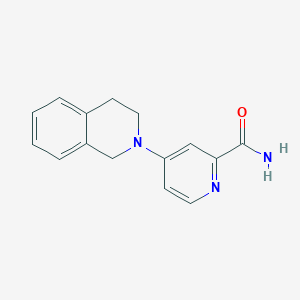![molecular formula C18H19ClN6 B12268123 4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268123.png)
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a piperazine ring, a pyrazole ring, and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is synthesized by reacting 2-chlorobenzyl chloride with piperazine under basic conditions.
Formation of the pyrazole intermediate: The pyrazole ring is synthesized by reacting hydrazine with an appropriate diketone.
Coupling of intermediates: The piperazine and pyrazole intermediates are coupled with a pyrimidine derivative under suitable conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Des Réactions Chimiques
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Research: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of 4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
These compounds share structural similarities, such as the presence of piperazine and heterocyclic rings, but differ in their specific substituents and biological activities
Propriétés
Formule moléculaire |
C18H19ClN6 |
|---|---|
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C18H19ClN6/c19-16-5-2-1-4-15(16)13-23-8-10-24(11-9-23)17-12-18(21-14-20-17)25-7-3-6-22-25/h1-7,12,14H,8-11,13H2 |
Clé InChI |
AIYCQEMIGIIQGG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=NC=NC(=C3)N4C=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Cyclopropanesulfonyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B12268046.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B12268048.png)

![5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12268060.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B12268074.png)
![4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12268080.png)
![4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268083.png)
![N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12268095.png)
![5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268103.png)
{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}amine](/img/structure/B12268111.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methyl-1,2,4-thiadiazole](/img/structure/B12268115.png)
![4-{Methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B12268128.png)
![3-cyclopropyl-N-(2-methyl-1,3-benzothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B12268132.png)
![2-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12268139.png)
